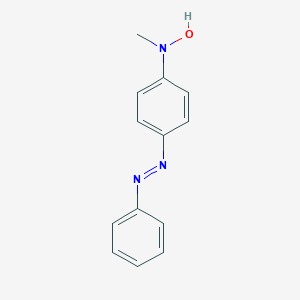
N-Hydroxy-4-(methylamino)azobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-4-(methylamino)azobenzene, also known as NHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NHA is a synthetic compound that belongs to the azobenzene family. It is a red-orange powder that is soluble in organic solvents and is commonly used as a photochromic compound. NHA has shown promising results in scientific research, particularly in the fields of organic chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of N-Hydroxy-4-(methylamino)azobenzene is based on its photoisomerization properties. When exposed to light, N-Hydroxy-4-(methylamino)azobenzene undergoes a reversible trans-cis isomerization, which results in a change in its physical and chemical properties. The trans-cis isomerization of N-Hydroxy-4-(methylamino)azobenzene is accompanied by a change in the molecular geometry, which alters the electronic properties of the compound. This property has been exploited in various scientific research applications, including photoresponsive materials and molecular switches.
Effets Biochimiques Et Physiologiques
N-Hydroxy-4-(methylamino)azobenzene has shown promising results in biochemical and physiological studies. In a recent study, N-Hydroxy-4-(methylamino)azobenzene was found to exhibit potent antitumor activity against various cancer cell lines. The antitumor activity of N-Hydroxy-4-(methylamino)azobenzene was attributed to its ability to induce apoptosis in cancer cells. N-Hydroxy-4-(methylamino)azobenzene has also been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-Hydroxy-4-(methylamino)azobenzene has several advantages for use in scientific research. It is a readily available compound that can be synthesized in high yields. N-Hydroxy-4-(methylamino)azobenzene exhibits reversible photochromism, which makes it an ideal candidate for use in photoresponsive materials. However, N-Hydroxy-4-(methylamino)azobenzene has some limitations for use in lab experiments. It is a toxic compound that requires special handling and disposal procedures. N-Hydroxy-4-(methylamino)azobenzene is also sensitive to light and air, which can affect its stability and purity.
Orientations Futures
There are several future directions for the scientific research of N-Hydroxy-4-(methylamino)azobenzene. One potential direction is the development of novel photoresponsive materials based on N-Hydroxy-4-(methylamino)azobenzene. N-Hydroxy-4-(methylamino)azobenzene has shown promising results in this area, and further research is needed to optimize its properties for use in practical applications. Another potential direction is the use of N-Hydroxy-4-(methylamino)azobenzene in the development of molecular switches and sensors. N-Hydroxy-4-(methylamino)azobenzene has unique photoisomerization properties that make it an ideal candidate for use in these applications. Finally, further research is needed to explore the potential biomedical applications of N-Hydroxy-4-(methylamino)azobenzene, particularly in the treatment of cancer and inflammatory diseases.
Conclusion
N-Hydroxy-4-(methylamino)azobenzene is a synthetic compound that has shown promising results in scientific research. Its unique photoisomerization properties make it an ideal candidate for use in various applications, including photoresponsive materials, molecular switches, and optoelectronics. N-Hydroxy-4-(methylamino)azobenzene has also shown potential in biomedical applications, particularly in the treatment of cancer and inflammatory diseases. Further research is needed to optimize the properties of N-Hydroxy-4-(methylamino)azobenzene and explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-Hydroxy-4-(methylamino)azobenzene involves the reaction between 4-(methylamino)azobenzene and hydrogen peroxide in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of N-Hydroxy-4-(methylamino)azobenzene is high. The synthesis of N-Hydroxy-4-(methylamino)azobenzene has been extensively studied, and several modifications to the reaction conditions have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-Hydroxy-4-(methylamino)azobenzene has been used in various scientific research applications, including photochromism, molecular switches, and optoelectronics. N-Hydroxy-4-(methylamino)azobenzene exhibits reversible photochromism, which makes it an ideal candidate for use in photoresponsive materials. N-Hydroxy-4-(methylamino)azobenzene has also been used as a molecular switch, where its photoisomerization properties have been utilized to control the movement of molecules. In optoelectronics, N-Hydroxy-4-(methylamino)azobenzene has been used as a photoactive material in organic solar cells and light-emitting diodes.
Propriétés
Numéro CAS |
1910-36-7 |
|---|---|
Nom du produit |
N-Hydroxy-4-(methylamino)azobenzene |
Formule moléculaire |
C13H13N3O |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
N-methyl-N-(4-phenyldiazenylphenyl)hydroxylamine |
InChI |
InChI=1S/C13H13N3O/c1-16(17)13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10,17H,1H3 |
Clé InChI |
QZCFCYBJIPGALJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |
SMILES canonique |
CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |
Synonymes |
N-hydroxy-4-(methylamino)azobenzene N-hydroxy-n-methyl-4-aminoazobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



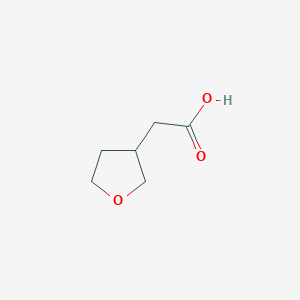
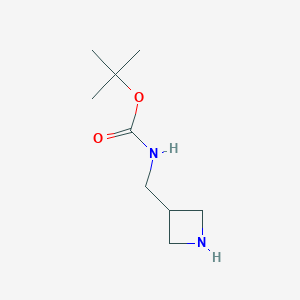
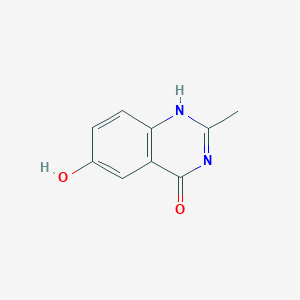


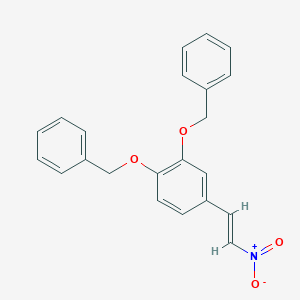
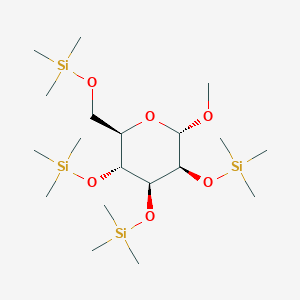
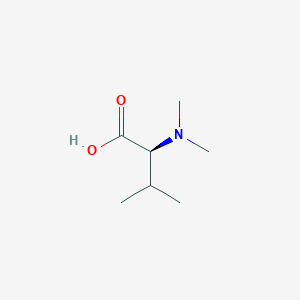
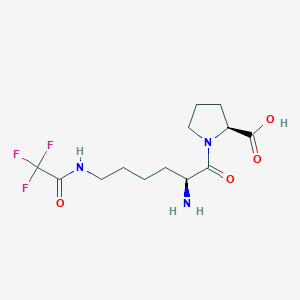


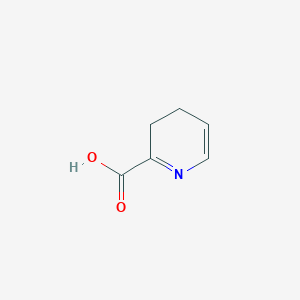

![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)